Disulfur dinitride
Description
Molecular Formula and Structural Characteristics
Disulfur dinitride is an inorganic heterocyclic compound with the molecular formula S₂N₂ . Its structure consists of a planar four-membered ring with alternating sulfur and nitrogen atoms arranged in a nearly square geometry (Figure 1). Key structural parameters include:
- Bond lengths : S–N distances of 164.2 pm (1.642 Å), intermediate between single and double bonds.
- Bond angles : S–N–S and N–S–N angles of 91.07° and 88.93°, respectively.
- Symmetry : The molecule belongs to the D₂h point group, with a resonance-stabilized electronic structure.
The bonding in S₂N₂ involves six π-electrons delocalized across the ring, making it isoelectronic with the S₂⁴+ dication. Spin-coupled valence bond analyses reveal a singlet diradical character, with contributions from multiple resonance structures (Figure 2).
Table 1: Structural Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | S₂N₂ |
| Crystal System | Monoclinic |
| Bond Length (S–N) | 164.2 pm |
| Bond Angle (S–N–S) | 91.07° |
| Bond Angle (N–S–N) | 88.93° |
| Point Group | D₂h |
Physical Properties: Phase Behavior, Solubility, and Stability
This compound exhibits distinct phase behavior and reactivity:
- Phase Transitions :
Solubility :
Stability :
Table 2: Physical Properties of this compound
| Property | Description |
|---|---|
| Sublimation Temperature | Room temperature |
| Decomposition Temperature | >30°C |
| Solubility | Diethyl ether |
| Polymerization Product | Polythiazyl (SN)ₓ |
Thermodynamic Parameters: Enthalpy of Formation and Decomposition
Experimental determination of thermodynamic parameters for S₂N₂ is challenging due to its instability. Computational studies provide key insights:
- Enthalpy of Formation (ΔH₆) :
- Decomposition :
Table 3: Thermodynamic Data for this compound
| Parameter | Value/Description |
|---|---|
| ΔH₆ (Formation) | 147 kcal/mol (MNDO estimate) |
| Decomposition Products | S, N₂ |
| Polymerization Enthalpy | Exothermic |
Figure 1 : Planar S₂N₂ ring with alternating S and N atoms.
Figure 2 : Resonance structures illustrating delocalized π-electrons and diradical character.
Properties
CAS No. |
25474-92-4 |
|---|---|
Molecular Formula |
N2S2 |
Molecular Weight |
92.15 g/mol |
IUPAC Name |
1λ4,3-dithia-2,4-diazacyclobuta-1,4-diene |
InChI |
InChI=1S/N2S2/c1-3-2-4-1 |
InChI Key |
HGFWWXXKPBDJAH-UHFFFAOYSA-N |
SMILES |
N1=S=NS1 |
Canonical SMILES |
N1=S=NS1 |
Origin of Product |
United States |
Scientific Research Applications
Forensic Applications
One of the most notable applications of disulfur dinitride is in forensic science, particularly for the visualization of fingerprints on metal surfaces.
Case Study: Fingermark Visualization
A study conducted by Bleay et al. (2019) evaluated the effectiveness of this compound in visualizing fingermarks on various metals, including brass, bronze, copper, and stainless steel. The study compared this compound with other methods such as cyanoacrylate fuming and vacuum metal deposition. The results demonstrated that this compound provided superior visualization capabilities, especially on surfaces exposed to adverse conditions like washing and aging .
Table 1: Comparison of Fingermark Visualization Techniques
| Technique | Effectiveness on Metal Surfaces | Notes |
|---|---|---|
| This compound | High | Effective under adverse conditions |
| Cyanoacrylate Fuming | Moderate | Commonly used but less effective on aged prints |
| Vacuum Metal Deposition | Moderate | Effective but requires specialized equipment |
| Wet Powder Suspensions | Variable | Dependent on surface condition |
The study concluded that this compound could enhance forensic investigations, particularly in cases involving metal theft or violent crime where fingerprint evidence is crucial .
Polymerization for Imaging
Another innovative application involves the polymerization of this compound to form , which can be used for rapid imaging of fingerprints removed from metal surfaces. This method leverages the interaction between this compound vapor and corrosion signatures left by fingerprints, allowing for efficient screening of complex metal objects .
Materials Science Applications
This compound also shows promise in materials science due to its unique chemical properties.
Potential in Photocatalysis
Recent research has explored the use of sulfur-doped graphitic carbon nitride (SGCN), which relates to this compound's chemistry, for photocatalytic applications. SGCN has demonstrated improved degradation rates for organic dyes under visible light irradiation, suggesting that compounds derived from or related to this compound could be utilized in environmental remediation technologies .
Chemical Reactions Analysis
Explosive Decomposition
SN is shock-sensitive and decomposes explosively above 30°C :
Key Factors Influencing Stability :
-
Temperature : Decomposition accelerates exponentially above 30°C.
-
Pressure : Low-pressure environments stabilize the compound during synthesis .
Polymerization to Polythiazyl (SN)x_xx
In the solid state, SN spontaneously polymerizes into polythiazyl, a metallic conductive polymer :
Conditions :
-
Occurs at room temperature over 24–48 hours.
-
Accelerated by mechanical stress or impurities.
Adduct Formation with Lewis Acids
SN reacts with Lewis acids to form stable adducts, leveraging its electron-deficient nitrogen centers :
| Lewis Acid | Adduct Formula | Stoichiometry | Stability |
|---|---|---|---|
| BCl | SN·BCl | 1:1 | Stable at −20°C |
| AlCl | SN·2AlCl | 1:2 | Decomposes above 0°C |
| SbCl | SN·SbCl | 1:1 | Stable in CHCl |
These adducts are characterized by weakened S–N bonds and increased susceptibility to hydrolysis.
Reaction with Antimony Pentachloride
In dichloromethane, SN reacts with excess SbCl to form a diadduct :
This diadduct further reacts with SN to yield a polymeric species, (SN·SbCl), which decomposes upon heating.
Comparison with Similar Compounds
Tetrasulfur Tetranitride (S₄N₄)
Molecular Structure and Stability :
S₄N₄ is a gold-colored, eight-membered ring compound with alternating sulfur and nitrogen atoms. Unlike S₂N₂, it is relatively stable at room temperature but becomes explosively sensitive with increasing purity .
Aromaticity and Reactivity: S₄N₄ lacks aromaticity due to its non-planar structure and exhibits zwitterionic resonance forms. It reacts with bases and organic compounds, serving as a precursor for sulfur-nitrogen polymers .
Applications :
S₄N₄ is widely used in organic synthesis, whereas S₂N₂’s instability restricts its applications to niche areas like forensic imaging .
Square Cyclobutadiene (C₄H₄)
Electronic States :
Square cyclobutadiene shares structural similarities with S₂N₂ (both are planar, four-membered rings). However, its ground state (S₀) and triplet state (T₁) exhibit significant diradical character, unlike S₂N₂’s S₀ state, which has only slight diradical character .
Aromaticity :
Cyclobutadiene is antiaromatic in its ground state, leading to extreme reactivity. S₂N₂’s S₀ state, while less aromatic than benzene, is sufficiently stabilized to permit isolation under specific conditions .
Diselenium Dinitride (Se₂N₂)
Heavier Chalcogen Homologue :
Se₂N₂, the selenium analogue of S₂N₂, shares similar instability but has been less studied. Both compounds can polymerize into (SeN)x, though their synthesis routes differ due to selenium’s larger atomic radius and reduced electronegativity .
Pentasulfur Dinitride (S₅N₂)
Structural Differences: S₅N₂ has a chain-like structure compared to S₂N₂’s planar ring.
Data Tables
Table 1: Structural and Electronic Properties
Research Findings and Key Contrasts
- Aromaticity vs. Antiaromaticity: S₂N₂’s S₀ state aromaticity contributes to its transient stability, whereas its excited states’ antiaromaticity destabilizes the molecule . In contrast, S₄N₄’s non-aromatic structure allows broader synthetic use despite its explosivity .
- Diradical Character : Square cyclobutadiene’s diradical nature in S₀ and T₁ states contrasts with S₂N₂’s minimal diradical character in S₀, explaining their differing reactivities .
- Polymerization : S₂N₂ polymerizes topochemically to (SN)x, a conductive material, while S₄N₄ requires harsher conditions for polymerization .
Preparation Methods
Reaction Mechanism and Catalytic Role of Ag₂S
When gaseous S₄N₄ is passed over silver wool at 250–300°C under reduced pressure (1 mmHg), two primary reactions occur:
Optimized Experimental Conditions
Key parameters for maximizing yield (up to 86%) include:
-
Temperature : 290–305°C. Below 280°C, incomplete decomposition leaves unreacted S₄N₄, while temperatures exceeding 305°C promote side products like S₄N₂.
-
Pressure : Sub-atmospheric pressure (1 mmHg) prevents explosive decomposition.
-
Silver Wool Quantity : A 0.5 g plug of silver wool in a 10 mm inner diameter reactor optimally balances Ag₂S formation and catalytic activity.
Table 1: Yield Dependence on Silver Wool Mass
| Silver Wool (g) | S₄N₄ Consumed (g) | S₂N₂ Yield (%) | Ag₂S Formation (g) |
|---|---|---|---|
| 0.5 | 7.110 | 61.8 | 6.200 |
| 1.0 | 0.927 | 86.0 | 0.750 |
Alternative Synthesis via S₄N₃Cl
To mitigate the explosivity of S₄N₄, an alternative route employs tetrasulfur trichloride nitride (S₄N₃Cl). This method avoids direct handling of S₄N₄ by using its chlorinated derivative, though detailed protocols remain less documented.
Reaction Pathway
While the exact mechanism is unclear, S₄N₃Cl likely undergoes dechlorination and rearrangement under similar conditions to yield S₂N₂. The reduced thermal instability of S₄N₃Cl enhances safety during synthesis.
Analytical Validation of S₂N₂
Post-synthesis characterization ensures purity:
-
Infrared Spectroscopy : Peaks at 700–800 cm⁻¹ confirm S–N stretching modes.
-
Molecular Weight Determination : Cryoscopic methods in dichloromethane yield observed molecular weights (~93 g/mol) matching theoretical values (92.1 g/mol).
Applications in Coordination Chemistry
S₂N₂ serves as a precursor for metal complexes, exemplified by its reaction with organotin compounds:
This tin complex further reacts with iridium precursors to form heterometallic species, underscoring S₂N₂’s versatility in inorganic synthesis .
Q & A
Basic: What are the optimal conditions for synthesizing S₂N₂, and how can impurities be minimized?
S₂N₂ is synthesized by thermally decomposing tetrasulfur tetranitride (S₄N₄) over silver wool at 250–300°C under low pressure (1 mm Hg). The silver reacts with liberated sulfur to form Ag₂S, which catalyzes the conversion of residual S₄N₄ into S₂N₂ . Key factors include:
- Temperature control : Excess heat (>300°C) accelerates decomposition to elemental sulfur and nitrogen.
- Pressure regulation : Sub-millimeter Hg pressures prevent back-reactions.
- Catalyst purity : Silver wool must be pre-cleaned to avoid side reactions with contaminants.
Impurities like S₄N₄ or polymeric (SN)ₓ can be removed via sublimation at 25–30°C under vacuum .
Basic: What structural features make S₂N₂ thermally and mechanically unstable?
S₂N₂’s square-planar geometry (D₂h symmetry) features two short S–N bonds (1.647–1.657 Å) and bond angles near 90°, creating ring strain. The molecule’s six π-electrons delocalize across the ring, but non-bonding orbitals contribute to diradical character, lowering stability . Above 30°C, thermal energy disrupts weak intermolecular forces, triggering polymerization into (SN)ₓ or explosive decomposition into N₂ and S₈ .
Advanced: How can vibrational spectroscopy and computational modeling resolve contradictions in S₂N₂’s gas-phase vs. solid-state structure?
Gas-phase FTIR studies reveal rotational constants (B₀ = 0.116 cm⁻¹) and a semi-experimental equilibrium structure (S–N = 1.6418 Å, N–S–N = 91.07°) . Discrepancies with solid-state data (S–N = 1.654 Å) arise from lattice strain. Anharmonic VPT2/VCI calculations reconcile these by accounting for vibrational mode coupling . Researchers should combine high-resolution spectroscopy (e.g., jet-cooled IR) with periodic DFT to model solid-state effects .
Advanced: What mechanisms drive S₂N₂’s topochemical polymerization into metallic (SN)ₓ?
Solid-state S₂N₂ undergoes a radical-mediated polymerization via [2+2] cycloaddition, forming helical (SN)ₓ chains. In situ X-ray diffraction shows this process is exothermic (ΔH ≈ −80 kJ/mol) and requires anisotropic lattice compression to align S₂N₂ monomers . Kinetic studies using time-resolved XRD under controlled pressure (1–5 GPa) reveal a nucleation-elongation mechanism with an activation energy of ~50 kJ/mol .
Advanced: How do Lewis acid adducts modify S₂N₂’s reactivity?
S₂N₂ forms 1:1 or 1:2 adducts with BCl₃, AlCl₃, or SbCl₅ via nitrogen lone-pair donation. For example, S₂N₂·2AlCl₃ retains its planar geometry but exhibits elongated S–N bonds (1.662 Å), reducing ring strain and stabilizing the complex . These adducts enable controlled reactions, such as sulfur abstraction by BCl₃ to form SCl₂, which can be monitored via ¹¹B NMR .
Advanced: What computational methods predict S₂N₂’s electronic structure and radical behavior?
CASSCF calculations reveal significant diradical character (≈40%) in S₂N₂, with singlet-triplet gaps <50 kJ/mol . Spin-unrestricted DFT (e.g., B3LYP/def2-TZVP) models the open-shell nature, showing partial electron density localization on sulfur atoms. EPR studies of S₂N₂·CuCl₂ complexes confirm paramagnetism, with g-values (2.05–2.15) indicative of sulfur-centered radicals .
Advanced: Can S₂N₂ derivatives act as precursors for hydrogen-storage materials?
Theoretical studies suggest S₂N₂’s high nitrogen content (30.4 wt%) could enable hydrogen release via hydrolysis (e.g., S₂N₂ + 6H₂O → 2NH₃ + 2SO₂ + 3H₂). However, competing polymerization and explosive decomposition require stabilizing ligands (e.g., transition-metal complexes) to mitigate instability . Experimental validation involves calorimetry and gas chromatography to quantify NH₃/H₂ yields under controlled humidity .
Basic: What safety protocols are critical for handling S₂N₂?
- Storage : Keep at −20°C under inert gas (argon) to suppress sublimation and polymerization.
- Handling : Use remotely operated equipment for grinding or heating; avoid friction/impact.
- Containment : Conduct reactions in shatter-proof reactors with blast shields. Post-reaction residues should be quenched with cold ether to dissolve unreacted S₂N₂ .
Advanced: How does coordination to transition metals alter S₂N₂’s electronic properties?
In [CuCl₂(CH₃CN)]₂·(μ-S₂N₂), S₂N₂ bridges two Cu(II) centers, inducing ligand-to-metal charge transfer (LMCT) bands at 450–500 nm. EPR spectra (A₀ ≈ 140 G) confirm Cu(II)-S₂N₂ interactions, while cyclic voltammetry shows reversible redox peaks at −0.3 V (Cu²⁺/Cu⁺) . These complexes are precursors for conductive polymers, as pyrolysis at 120°C yields Cu-doped (SN)ₓ with enhanced conductivity .
Advanced: What role does S₂N₂ play in forensic imaging applications?
S₂N₂ vapor reacts with latent fingerprints or inkjet residues, forming conductive (SN)ₓ deposits detectable via SEM or Raman microscopy. Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
